(S)-1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine
Overview
Description
(S)-1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine is a chiral amine compound with the molecular formula C12H19NO4S. It is known for its applications as an intermediate in the synthesis of various pharmaceuticals, particularly in the production of Apremilast, a drug used to treat psoriatic arthritis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine typically involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-ethoxy-4-methoxybenzaldehyde and methylsulfonyl chloride.
Formation of Intermediate: The aldehyde undergoes a reductive amination reaction with an appropriate amine to form an intermediate.
Sulfonylation: The intermediate is then treated with methylsulfonyl chloride under basic conditions to introduce the methylsulfonyl group.
Chiral Resolution: The final step involves chiral resolution to obtain the desired (S)-enantiomer.
Industrial Production Methods
In industrial settings, the production of this compound is optimized for scale, often involving:
Continuous Flow Chemistry: This method enhances reaction efficiency and product yield.
Catalysis: Use of chiral catalysts to improve enantioselectivity.
Purification: Advanced purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can replace the ethoxy or methoxy groups with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Sulfoxides and Sulfones: Products of oxidation.
Sulfides: Products of reduction.
Functionalized Derivatives: Products of substitution reactions.
Scientific Research Applications
(S)-1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Key intermediate in the synthesis of Apremilast, which is used to treat inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine, particularly in its role as an intermediate for Apremilast, involves:
Inhibition of Phosphodiesterase 4 (PDE4): Apremilast inhibits PDE4, leading to increased levels of cyclic adenosine monophosphate (cAMP).
Modulation of Inflammatory Pathways: Elevated cAMP levels result in the downregulation of pro-inflammatory cytokines and upregulation of anti-inflammatory cytokines.
Comparison with Similar Compounds
Similar Compounds
®-1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine: The enantiomer of the compound with different biological activity.
1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanone: A ketone derivative with distinct chemical properties.
1-(3-Ethoxy-4-methoxyphenyl)-2-(methylthio)ethanamine: A thioether analog with different reactivity.
Uniqueness
(S)-1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine is unique due to its specific chiral configuration, which imparts distinct biological activity and makes it a valuable intermediate in pharmaceutical synthesis.
Properties
IUPAC Name |
(1S)-1-(3-ethoxy-4-methoxyphenyl)-2-methylsulfonylethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4S/c1-4-17-12-7-9(5-6-11(12)16-2)10(13)8-18(3,14)15/h5-7,10H,4,8,13H2,1-3H3/t10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXUJVINGXQGNFD-SNVBAGLBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(CS(=O)(=O)C)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)[C@@H](CS(=O)(=O)C)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10461108 | |
Record name | (1S)-1-(3-Ethoxy-4-methoxy-phenyl)-2-methanesulfonyl-ethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10461108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
608141-42-0 | |
Record name | (1S)-1-(3-Ethoxy-4-methoxy-phenyl)-2-methanesulfonyl-ethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10461108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1S)-1-(3-Ethoxy-4-methoxy-phenyl)-2-methanesulfonyl-ethylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is (S)-1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine utilized in the synthesis of Apremilast?
A1: The research paper outlines a synthetic route where this compound is reacted with 3-N-acetylaminophthalic anhydride. [] This condensation reaction forms the final structure of Apremilast. The use of the S enantiomer in this step is crucial for the pharmaceutical activity of the final drug.
Q2: What is the significance of the improved synthesis yield for Apremilast?
A2: The paper highlights a 30% increase in the total yield of Apremilast compared to traditional methods. [] This improvement is significant for several reasons:
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